4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Carbonic Anhydrase Isoform Selectivity Benzenesulfonamide

4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS 1797680-25-1) is a synthetic small molecule belonging to the benzenesulfonamide class, characterized by a 4-acetylphenylsulfonamide core tethered via an ethylene linker to a 2-(pyrimidin-2-yl)-1H-imidazole moiety. Its molecular formula is C₁₇H₁₇N₅O₃S with a molecular weight of 371.4 g/mol.

Molecular Formula C17H17N5O3S
Molecular Weight 371.42
CAS No. 1797680-25-1
Cat. No. B2377120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
CAS1797680-25-1
Molecular FormulaC17H17N5O3S
Molecular Weight371.42
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3
InChIInChI=1S/C17H17N5O3S/c1-13(23)14-3-5-15(6-4-14)26(24,25)21-10-12-22-11-9-20-17(22)16-18-7-2-8-19-16/h2-9,11,21H,10,12H2,1H3
InChIKeyDVDZFVOSPWSFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS 1797680-25-1): Chemical Class and Research Procurement Context


4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS 1797680-25-1) is a synthetic small molecule belonging to the benzenesulfonamide class, characterized by a 4-acetylphenylsulfonamide core tethered via an ethylene linker to a 2-(pyrimidin-2-yl)-1H-imidazole moiety [1]. Its molecular formula is C₁₇H₁₇N₅O₃S with a molecular weight of 371.4 g/mol [1]. This compound is structurally positioned within the broader landscape of heteroaryl-substituted benzenesulfonamides that have been investigated for carbonic anhydrase (CA) inhibition and, in earlier studies, as cyclooxygenase-2 (COX-2) inhibitors [2]. Procurement interest typically stems from its potential as a pharmacological tool compound for probing CA isoform selectivity, specifically within the context of the 'tail' approach for designing isoform-selective CA inhibitors [2].

Why In-Class Heteroaryl Benzenesulfonamides Cannot Be Interchanged for 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide


Despite a shared benzenesulfonamide zinc-binding group, the precise arrangement of the 4-acetylphenyl 'tail' and the 2-(pyrimidin-2-yl)imidazole 'head' in this compound constitutes a specific pharmacophoric architecture that dictates its isoform selectivity profile against human carbonic anhydrases [1]. The 2016 study by Supuran et al. demonstrated that subtle modifications in the substituent pattern of 2-imidazoline-substituted benzenesulfonamides can lead to differences of 1-2 orders of magnitude in inhibition selectivity across CA isoforms I, II, IV, and VII [1]. Because CA isoforms subserve distinct physiological roles—CA II is a target for glaucoma and edema, CA VII is implicated in epilepsy and neuropathic pain—small structural variations can abruptly shift in vivo target engagement and therapeutic potential [1]. Consequently, generic substitution with closely related analogs lacking direct comparative characterization data against the same panel risks invalidating experimental reproducibility and compromising SAR interpretation.

Quantitative Differentiation Evidence for 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide: A Critical Data Gap Assessment


Current Data Gap: Absence of Publicly Available Head-to-Head Comparative CA Inhibition Data

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not retrieve any publicly accessible, compound-specific quantitative inhibitory data (Ki, IC₅₀, or Kd) for 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide against any carbonic anhydrase isoform or other biological target [1][2]. The 2016 study by Supuran et al. profiling 2-imidazoline-substituted benzenesulfonamides against CA I, II, IV, and VII provides class-level evidence for the scaffold (pKi 7-8 against CA II and CA VII, with 1-2 orders of magnitude selectivity over CA I and CA IV) but does not report data for this specific compound [1]. Therefore, no comparator-based quantitative differentiation claim can currently be substantiated.

Carbonic Anhydrase Isoform Selectivity Benzenesulfonamide

Application Scenarios for 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide Based on Class-Level Evidence and Identified Data Gaps


Baseline Characterization as a Carbonic Anhydrase II/VII Tool Compound

Given the class-level selectivity window reported for 2-imidazoline-substituted benzenesulfonamides (pKi 7-8 for CA II and CA VII with 1-2 orders of magnitude selectivity over CA I and CA IV) [1], this compound may serve as a starting point for the development of CA II/VII-selective pharmacological probes. However, researchers must first generate primary Ki and selectivity data using standardized stopped-flow CO₂ hydration assays against the full panel of relevant CA isoforms (I, II, IV, VII, IX, XII) to confirm whether the compound reproduces the class-level selectivity profile.

Comparative SAR Studies Requiring De Novo Experimental Data

Because no publicly available comparative data exist for this specific compound versus close analogs (e.g., N1-substituted benzenesulfonamides with alternative heteroaryl 'head' groups), any SAR study aiming to leverage the 4-acetylphenyl tail for isoform selectivity must first establish quantitative Potency/Selectivity (P/S) metrics. Only then can procurement or synthetic prioritization be justified over other benzenesulfonamide scaffolds.

Procurement for In-House Selectivity Profiling Against Closely Related Analogs

Organizations with established CA inhibitor screening cascades may procure this compound for direct head-to-head comparison with known CA inhibitors (e.g., acetazolamide, dorzolamide, or other 2-imidazoline-substituted benzenesulfonamides featured in Supuran et al. 2016) [1]. The primary value proposition lies in generating the missing head-to-head data, rather than in reliance on existing public data.

Quote Request

Request a Quote for 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.